molecular formula C9H9NO4 B029373 Dimethyl pyridine-3,5-dicarboxylate CAS No. 4591-55-3

Dimethyl pyridine-3,5-dicarboxylate

Cat. No. B029373
M. Wt: 195.17 g/mol
InChI Key: HDTNLHHNQYBOHJ-UHFFFAOYSA-N
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Patent
US08129411B2

Procedure details

3,5-Pyridinedicarboxylic acid (1.5 g, 63 mmol) and conc. H2SO4 (0.9 mL) in MeOH (15 mL) are heated in a microwave oven at 120° C. for 2 h. The solvent is evaporated to give a residue with is partitioned between ethyl acetate and sat. aq. NaHCO3. The organic phase is washed with brine, dried over Na2SO4, filtered and evaporated to give a light yellow solid. MS (LC-MS): 196 [M+H]+ TLC, Rf (ethyl acetate/hexane 1:1)=0.56.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=C(C(O)=O)[CH:2]=1.OS(O)(=O)=O.[C:18]([O:21][CH2:22]C)(=[O:20])[CH3:19].[CH3:24]CCCCC>CO>[CH3:24][O:9][C:7]([C:5]1[CH:6]=[N:1][CH:2]=[C:19]([C:18]([O:21][CH3:22])=[O:20])[CH:4]=1)=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N1=CC(=CC(=C1)C(=O)O)C(=O)O
Name
Quantity
0.9 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
with is partitioned between ethyl acetate and sat. aq. NaHCO3
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a light yellow solid

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1C=NC=C(C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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